3-(4-Fluorophenyl)-2'-methylpropiophenone

Description

Significance of Propiophenone (B1677668) Scaffolds in Organic Synthesis and Chemical Biology

The propiophenone scaffold is a cornerstone in the synthesis of numerous organic compounds. mq.edu.au Its chemical structure is a key building block for creating more complex molecules, particularly in the pharmaceutical industry. Propiophenone derivatives are recognized as important intermediates in the production of a variety of therapeutic agents, including analgesics, anti-inflammatory drugs, and psychotropic medications. nbinno.com The propiophenone moiety is found in several established drugs, such as the antidepressant bupropion (B1668061) and the beta-antagonist paroxypropione. mq.edu.au

Beyond pharmaceuticals, these scaffolds are utilized in the synthesis of agrochemicals and as components in perfumes. pharmaffiliates.com The reactivity of the ketone group and the aromatic ring allows for a wide range of chemical modifications, making the propiophenone scaffold a versatile tool for medicinal chemists to explore structure-activity relationships and develop new biologically active compounds. Research has demonstrated the potential of propiophenone derivatives in developing treatments for conditions like diabetes and cancer.

Overview of Fluorine Substitution in Aromatic Ketones for Modulating Chemical and Biological Properties

The strategic incorporation of fluorine atoms into organic molecules is a widely used and powerful tool in modern drug discovery. google.comrsc.org Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to the significant advantages this element can confer. The substitution of hydrogen with fluorine in aromatic ketones, such as propiophenones, can profoundly alter a molecule's physicochemical and biological properties. mq.edu.aumdpi.com

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic breakdown at that position, thereby increasing the drug's half-life in the body. google.com

Increased Lipophilicity: Fluorine can increase a molecule's ability to pass through cell membranes, which can improve its absorption and distribution. ambeed.com

Modulation of Basicity: The high electronegativity of fluorine can lower the pKa of nearby functional groups, which can affect the molecule's ionization state and its ability to bind to target proteins.

Altered Binding Affinity: Fluorine atoms can form unique interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to enhanced binding affinity and potency. mq.edu.au

These modifications can lead to improved efficacy, better pharmacokinetic profiles, and reduced side effects, making fluorine substitution a critical strategy in the design of novel therapeutics.

Scope and Research Focus on 3-(4-Fluorophenyl)-2'-methylpropiophenone

The specific compound, this compound, combines the structural features of the propiophenone scaffold with the modulating effects of fluorine substitution. While extensive, detailed research on this particular molecule is not widely available in published literature, its chemical structure suggests a clear focus for scientific investigation.

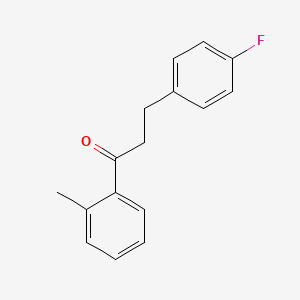

The molecule consists of a propiophenone core where the phenyl ring attached to the carbonyl group is substituted with a methyl group at the ortho-position (the 2'-position). The second phenyl ring is attached at the 3-position of the propane (B168953) chain and is substituted with a fluorine atom at the para-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 898767-85-6 |

| Molecular Formula | C16H15FO |

| Molecular Weight | 242.29 g/mol |

| Synonyms | 1-Propanone, 3-(4-fluorophenyl)-1-(2-methylphenyl)- |

Data sourced from chemical supplier catalogs. nbinno.combldpharm.comichemistry.cn

Given the established roles of its constituent parts, research on this compound would logically be directed toward its potential as an intermediate in the synthesis of novel, biologically active compounds. The presence of the fluorophenyl group makes it a candidate for developing agents with enhanced metabolic stability and cellular permeability. The 2'-methyl substitution could influence the molecule's conformation and its interaction with biological targets.

A plausible synthetic route for this compound could involve a Friedel-Crafts acylation of toluene (B28343) with 3-(4-fluorophenyl)propanoyl chloride. This method is a standard approach for the synthesis of aryl ketones. chemicalbook.com

Future research would likely involve the synthesis of this compound followed by its use as a precursor to create a library of related molecules for biological screening. The focus of such screening would be guided by the known activities of other fluorinated propiophenone derivatives, potentially exploring applications in areas such as oncology, neurology, or infectious diseases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-7,9-10H,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIPWBWHTMAMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644562 | |

| Record name | 3-(4-Fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-85-6 | |

| Record name | 3-(4-Fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Fluorophenyl 2 Methylpropiophenone

Retrosynthetic Analysis and Key Disconnections for the Chemical Compound

Retrosynthetic analysis is a powerful strategy for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 3-(4-Fluorophenyl)-2'-methylpropiophenone, two primary retrosynthetic disconnections are considered, focusing on the formation of the carbon-carbon bonds that constitute the propiophenone (B1677668) backbone.

The first and most intuitive disconnection is at the C-C bond between the carbonyl group and the aromatic ring of the 2'-methylphenyl moiety (Disconnection A). This approach leads to a Friedel-Crafts acylation reaction, where toluene (B28343) (or a derivative) is acylated with a 3-(4-fluorophenyl)propionyl synthon. This is a classic and often efficient method for forming aryl ketones.

A second strategic disconnection can be made at the C-C bond between the carbonyl carbon and the adjacent methylene (B1212753) group (Disconnection B). This pathway suggests a reaction between a 2-methylphenyl organometallic reagent (such as a Grignard reagent) and a derivative of 3-(4-fluorophenyl)propanoic acid, like a nitrile or an acid chloride.

These two disconnections form the basis for the primary synthetic strategies discussed in the subsequent sections.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target molecule relies on the efficient preparation of key precursors. This section details the synthesis of the fluorinated aromatic building blocks and the substituted propiophenone precursors identified in the retrosynthetic analysis.

The 3-(4-fluorophenyl) side chain is a crucial component of the target molecule. Depending on the chosen synthetic route, different building blocks containing the 4-fluorophenyl group are required.

3-(4-Fluorophenyl)propanoic Acid and its Derivatives: This is a key precursor for the Friedel-Crafts acylation route. Its synthesis can be achieved through various methods, including the malonic ester synthesis starting from 4-fluorobenzyl bromide. Alternatively, catalytic hydrogenation of 3-(4-fluorophenyl)propenoic acid (formed via a Perkin or Knoevenagel condensation with 4-fluorobenzaldehyde) provides another route. From the carboxylic acid, the corresponding acyl chloride can be readily prepared using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

4-Fluorobenzyl Halides: 4-Fluorobenzyl bromide or chloride are versatile starting materials. They can be prepared from 4-fluorotoluene (B1294773) via free-radical halogenation. These halides are precursors for generating organometallic reagents or for use in alkylation reactions.

For the synthetic routes involving the formation of the bond adjacent to the carbonyl group, precursors containing the 2'-methylpropiophenone (B1581939) core are necessary.

2-Methylpropiophenone: This can be synthesized via a Friedel-Crafts acylation of toluene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction typically yields a mixture of ortho and para isomers, from which the desired 2-methylpropiophenone can be separated.

2-Methylbenzonitrile: This can be prepared from 2-methylaniline via the Sandmeyer reaction. 2-Methylbenzonitrile can then serve as an electrophile in reactions with organometallic reagents.

Direct and Indirect Synthetic Routes to the Propiophenone Backbone

With the necessary precursors in hand, the assembly of the this compound backbone can be accomplished through several carbon-carbon bond-forming reactions.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In the context of the target molecule, this involves the reaction of toluene with 3-(4-fluorophenyl)propionyl chloride.

The reaction is typically carried out in the presence of a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at low to moderate temperatures. The solvent is often a non-polar, inert liquid like dichloromethane (B109758) or carbon disulfide. A major consideration in the Friedel-Crafts acylation of toluene is regioselectivity. The methyl group is an ortho-, para-director. Therefore, the acylation will yield a mixture of this compound (the ortho product) and 3-(4-Fluorophenyl)-4'-methylpropiophenone (the para product). The ratio of these isomers can be influenced by the reaction conditions, including the choice of Lewis acid and temperature. Separation of the desired ortho isomer would be necessary.

| Reaction | Reactants | Catalyst/Reagents | Typical Conditions | Product(s) |

| Friedel-Crafts Acylation | Toluene, 3-(4-Fluorophenyl)propionyl chloride | AlCl₃ | Dichloromethane, 0 °C to room temp. | Mixture of ortho and para isomers |

Beyond the classical Friedel-Crafts reaction, other modern and classical methods can be envisioned for the synthesis of this compound.

Grignard Reaction: A viable alternative involves the reaction of a Grignard reagent derived from 2-bromotoluene (B146081) (2-tolylmagnesium bromide) with 3-(4-fluorophenyl)propionitrile. The initial addition of the Grignard reagent to the nitrile forms an imine intermediate, which upon acidic hydrolysis, yields the desired ketone. This method offers a different strategic approach to the target molecule and can sometimes provide better regioselectivity compared to Friedel-Crafts acylation.

Organocuprate Chemistry: The reaction of an organocuprate, such as lithium di(2-tolyl)cuprate, with 3-(4-fluorophenyl)propionyl chloride could also be employed. Organocuprates are generally less reactive than Grignard reagents and are known to react cleanly with acid chlorides to form ketones without the common side reaction of addition to the newly formed ketone.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions could also be adapted for this synthesis, although they may represent a less direct approach. For example, a Suzuki coupling could be envisioned between a 2-methylphenylboronic acid and an acyl chloride derived from 3-(4-fluorophenyl)propanoic acid. acs.orgacs.org Similarly, a Heck reaction could potentially be used to couple 4-fluoroiodobenzene with an appropriate alkene precursor, followed by further transformations to install the 2'-methylpropiophenone moiety. organic-chemistry.orgwikipedia.org

| Reaction | Reactant 1 | Reactant 2 | Key Reagents | Intermediate/Product |

| Grignard Reaction | 2-Tolylmagnesium bromide | 3-(4-Fluorophenyl)propionitrile | 1. Diethyl ether/THF; 2. H₃O⁺ | This compound |

| Organocuprate Reaction | Lithium di(2-tolyl)cuprate | 3-(4-Fluorophenyl)propionyl chloride | THF, low temp. | This compound |

| Suzuki Coupling | 2-Methylphenylboronic acid | 3-(4-Fluorophenyl)propionyl chloride | Pd catalyst, base | This compound |

Stereoselective Synthesis of this compound

The creation of specific stereoisomers of this compound is essential for understanding its biological activity and material properties. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high yield.

Chiral Auxiliary and Asymmetric Catalysis Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. These auxiliaries are themselves chiral and, after inducing the desired stereochemistry in the product, can be removed and often recycled. For the synthesis of chiral propiophenones, a chiral auxiliary could be attached to either the propionyl group or the aromatic electrophile prior to the key bond-forming step. A variety of chiral auxiliaries have been developed and utilized in asymmetric synthesis, including Evans oxazolidinones and pseudoephedrine amides. While specific applications to this compound are not extensively documented, the general principles of these methods can be applied.

Asymmetric catalysis offers an alternative and often more efficient approach to enantioselective synthesis. This method employs a chiral catalyst to control the stereochemistry of the reaction. The catalyst, being chiral, creates a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of this compound, a potential route is the asymmetric Friedel-Crafts acylation of toluene with a suitable propionylating agent. Chiral Lewis acids or Brønsted acids, such as those derived from BINOL or TADDOL, could be employed to catalyze this reaction enantioselectively. Organocatalysis, using chiral amines or phosphoric acids, also presents a viable strategy for achieving high enantioselectivity in similar transformations. mdpi.com

| Strategy | Description | Potential Application to this compound | Key Advantages |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the reaction. | Attachment of an Evans oxazolidinone to the propionyl moiety before Friedel-Crafts acylation. | High diastereoselectivity, well-established methods. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Enantioselective Friedel-Crafts acylation of toluene using a chiral Lewis acid catalyst. | High efficiency (catalytic amounts of chiral material), broad substrate scope. |

Diastereoselective Synthesis Approaches

In cases where the target molecule contains more than one stereocenter, diastereoselective synthesis is employed to control the relative stereochemistry of these centers. For a molecule like this compound, which has a single stereocenter at the α-carbon of the propionyl group, diastereoselective strategies would be relevant if a chiral auxiliary is used, thereby creating a temporary second stereocenter.

A general approach to diastereoselective synthesis involves the reaction of a chiral substrate with an achiral reagent, where the existing chirality in the substrate influences the formation of the new stereocenter. For instance, if a chiral auxiliary is attached to the propionyl group, the subsequent acylation reaction would proceed with a certain diastereoselectivity, favoring the formation of one diastereomer over the other. The choice of chiral auxiliary, reaction conditions, and the nature of the Lewis acid used can all influence the degree of diastereoselectivity. Two concise and high-yielding diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols have been realized from 1,3-dimethyl-4-piperidinone. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for the Compound

The synthesis of this compound, likely through a Friedel-Crafts acylation reaction, is subject to optimization to maximize yield and purity while minimizing byproducts. researchgate.net Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: The traditional Lewis acid catalyst for Friedel-Crafts acylation is aluminum chloride (AlCl₃). google.com However, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used and may offer advantages in terms of reactivity, selectivity, and ease of handling. google.com The amount of catalyst used is also a critical factor; typically, slightly more than one equivalent is required for acylation reactions.

Solvent Effects: The solvent can have a significant impact on the reaction rate and selectivity. Common solvents for Friedel-Crafts reactions include non-polar solvents like carbon disulfide (CS₂) and chlorinated hydrocarbons such as dichloromethane (CH₂Cl₂) and 1,2-dichloroethane. The choice of solvent can influence the solubility of the reactants and the Lewis acid complex, thereby affecting the reaction outcome.

Temperature Control: Friedel-Crafts acylations are often exothermic, and controlling the reaction temperature is crucial to prevent side reactions, such as polysubstitution or rearrangement of the acyl group. The reaction is typically carried out at low temperatures, often starting at 0°C and then allowing it to slowly warm to room temperature.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting materials without the formation of degradation products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

| Parameter | Effect on Reaction | Typical Conditions |

| Catalyst | Influences reactivity and selectivity. | AlCl₃, FeCl₃, ZnCl₂, BF₃ (1.0-1.2 equivalents). google.com |

| Solvent | Affects solubility and reaction rate. | Dichloromethane, 1,2-dichloroethane, carbon disulfide. |

| Temperature | Controls reaction rate and minimizes side reactions. | 0°C to room temperature. |

| Reaction Time | Determines the extent of conversion. | Monitored by TLC or GC until starting material is consumed. |

Isolation and Purification Techniques for this compound

After the synthesis is complete, the crude product must be isolated and purified to remove any unreacted starting materials, catalyst residues, and byproducts. Standard work-up procedures for Friedel-Crafts reactions typically involve quenching the reaction with ice-water, followed by extraction of the organic product into a suitable solvent.

Chromatography: Column chromatography is a powerful technique for purifying organic compounds. For this compound, a silica (B1680970) gel column is likely to be effective. The choice of eluent (solvent system) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used, with the polarity of the mixture being gradually increased to elute the desired product. The purity of the collected fractions can be monitored by TLC. A related compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, was purified by chromatography over SiO₂ using a hexane:ethyl acetate mixture. nih.gov

Recrystallization: Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for successful recrystallization. A single solvent or a mixture of solvents may be used. For a propiophenone derivative, solvents such as ethanol (B145695), methanol (B129727), or a mixture of hexane and ethyl acetate could be suitable. The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis. For example, a process for purifying glycopyrronium (B1196793) bromide involves dissolving the raw material in a mixture of methanol and methyl ethyl ketone (MEK) and then cooling to induce crystallization. google.com

| Technique | Principle | Typical Application for this compound |

| Column Chromatography | Separation based on differential adsorption of compounds onto a stationary phase. | Purification of the crude reaction mixture using a silica gel column with a hexane/ethyl acetate eluent system. |

| Recrystallization | Purification of a solid based on differences in solubility in a particular solvent at different temperatures. | Final purification of the solid product from a suitable solvent like ethanol or a hexane/ethyl acetate mixture. |

Comprehensive Analytical Characterization of 3 4 Fluorophenyl 2 Methylpropiophenone

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular architecture of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides granular information about the atomic framework of a molecule. While specific experimental data for 3-(4-Fluorophenyl)-2'-methylpropiophenone is not extensively published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds like 4'-methylpropiophenone. nih.govguidechem.comchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The aromatic protons on the 4-fluorophenyl and 2'-methylphenyl rings would appear in the typical downfield region (approx. 7.0-8.0 ppm). The methyl group protons on the tolyl ring would produce a singlet around 2.4 ppm. The two methylene (B1212753) groups (-CH2-CH2-) of the propiophenone (B1677668) chain would exhibit complex splitting patterns (likely triplets or multiplets) in the range of 2.8-3.3 ppm due to coupling with each other.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. The carbonyl carbon (C=O) is the most deshielded, with a characteristic peak expected around 200 ppm. Aromatic carbons would resonate in the 125-145 ppm range, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). The aliphatic carbons of the ethyl chain and the methyl group carbon would appear in the upfield region of the spectrum.

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. A single signal would be anticipated for the fluorine atom on the 4-fluorophenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to adjacent protons can further confirm the substitution pattern. nih.gov

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ) ppm | Assignment |

| ~ 7.0 - 8.0 | Aromatic Protons |

| ~ 2.8 - 3.3 | -CH₂- (Methylene) |

| ~ 2.4 | -CH₃ (Methyl) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. mdpi.com The spectra are characterized by absorption bands corresponding to specific vibrational modes of the molecule's bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1670-1690 cm⁻¹. Other key signals would include C-H stretching vibrations from the aromatic rings (3000-3100 cm⁻¹) and the aliphatic chain (2850-3000 cm⁻¹), C=C stretching vibrations of the aromatic rings (1450-1600 cm⁻¹), and a distinct C-F stretching band (1150-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. osti.gov Aromatic ring vibrations, particularly the ring breathing modes, often produce strong signals in the Raman spectrum. researchgate.net The C=O stretch is also Raman active. The symmetric vibrations of the molecule are typically more intense in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Carbonyl (C=O) Stretch | 1670 - 1690 | IR (Strong), Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1150 - 1250 | IR (Strong) |

| Aromatic Ring Breathing | ~800 - 1000 | Raman (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic ketones like this compound are expected to exhibit characteristic absorption bands. nih.gov The spectrum would likely show strong absorptions corresponding to π→π* transitions of the aromatic rings, typically below 280 nm. A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group's non-bonding electrons may also be observed, often appearing around 300-330 nm. rsc.orgcaymanchem.com

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. nih.govias.ac.in While no specific SERS studies on this compound are available, the technique could provide valuable insights into its interaction with surfaces. By analyzing which vibrational modes are enhanced, one can deduce the molecule's orientation upon adsorption. researchgate.net For instance, a strong enhancement of the aromatic ring modes would suggest an interaction via the π-electron systems of the rings with the metal surface. Conversely, enhancement of the carbonyl (C=O) mode could indicate that the molecule orients itself with the oxygen atom interacting with the surface.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.govunimi.it The molecular formula of this compound is C₁₆H₁₅FO, which corresponds to an exact mass of approximately 242.1107 g/mol .

Upon ionization, the molecule will undergo fragmentation, and HRMS can determine the precise mass of each fragment, which helps in confirming its elemental composition. preprints.org The fragmentation pattern is key to structural elucidation. For this compound, the expected major fragmentation pathways would involve cleavage adjacent to the carbonyl group (α-cleavage).

Key Predicted Fragmentation Pathways:

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. nist.gov In a typical MS/MS experiment, the precursor ion of the analyte, in this case, the protonated molecule of this compound, is selected in the first mass analyzer. It is then subjected to collision-induced dissociation (CID) in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer. nih.gov

A plausible fragmentation pathway for this compound would likely involve the following key fragmentation steps:

Alpha-cleavage: The bond between the carbonyl group and the adjacent carbon atoms is susceptible to cleavage. This can result in the formation of a 2-methylbenzoyl cation and a 2-(4-fluorophenyl)ethyl radical, or a 2-(4-fluorophenyl)acetyl cation and a tolyl radical.

McLafferty Rearrangement: If a gamma-hydrogen is present and accessible, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule.

The expected major fragment ions for this compound are summarized in the table below, based on the fragmentation of related propiophenone structures.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure |

| [M+H]⁺ | 2-methylbenzoyl cation | C₈H₇O⁺ |

| [M+H]⁺ | 4-fluorobenzyl cation | C₇H₆F⁺ |

| [M+H]⁺ | Tropylium ion | C₇H₇⁺ |

This table presents predicted data based on the fragmentation patterns of structurally similar compounds.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a compound and for separating it from any impurities or byproducts. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most widely used techniques for this purpose.

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of compounds. For a molecule like this compound, a reversed-phase HPLC method would be the most common approach. nih.gov In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The presence of the fluorine atom in the molecule can be leveraged by using a fluorinated stationary phase, such as a pentafluorophenyl (PFP) phase. chromatographyonline.com These phases can offer unique selectivity for halogenated compounds due to specific interactions between the fluorinated stationary phase and the analyte. researchgate.net

A hypothetical HPLC method for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table outlines a typical starting method for HPLC analysis of a compound of this nature.

Gas chromatography-mass spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajrconline.org For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. scirp.org this compound, with a predicted boiling point of 372.6±30.0 °C, is suitable for GC-MS analysis. chemicalbook.com

In a GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for the compound, allowing for its identification.

The electron ionization (EI) mass spectrum of a related compound, 4'-Methylpropiophenone, shows a prominent molecular ion peak and characteristic fragment ions. nist.gov A similar pattern would be expected for this compound.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-400 amu |

This table provides a general set of conditions for the GC-MS analysis of propiophenone derivatives.

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound has not been reported, data from structurally related compounds can provide insights into the expected solid-state conformation. For instance, the crystal structure of a similar chalcone (B49325), 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been determined. researchgate.net In this related structure, the dihedral angle between the two phenyl rings is a key conformational feature. researchgate.net

Should a suitable crystal of this compound be obtained, the crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Calculated Density (g/cm³) | Hypothetical Value |

This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis. The values are placeholders.

Computational and Theoretical Studies on 3 4 Fluorophenyl 2 Methylpropiophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. researchgate.net For 3-(4-Fluorophenyl)-2'-methylpropiophenone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com

The geometry optimization process seeks the minimum on the potential energy surface, providing a detailed three-dimensional structure. epstem.net In the optimized structure of this compound, the aromatic rings are expected to be largely planar, while the propane (B168953) chain allows for conformational flexibility. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can also be mapped, revealing the electron-rich and electron-poor regions of the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative DFT Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| C-F | 1.35 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-C (Aliphatic) | 1.53 - 1.54 Å | |

| Bond Angle | C-CO-C | 119.5° |

| F-C-C | 118.0° |

Note: Data is illustrative and represents typical values obtained from DFT/B3LYP calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. malayajournal.orgnih.gov A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings. In contrast, the LUMO is likely centered on the carbonyl group (C=O) and the adjacent aromatic system, which acts as the primary electrophilic site. FMO analysis helps predict how the molecule will interact with nucleophiles and electrophiles.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 eV |

| LUMO Energy | -1.75 eV |

Note: Data is illustrative. A moderate energy gap suggests a balance of kinetic stability and chemical reactivity.

In this compound, significant interactions are expected between the lone pairs of the oxygen and fluorine atoms and the antibonding π* orbitals of the aromatic rings. These n → π* interactions lead to electron delocalization and influence the charge distribution across the molecule. The magnitude of the stabilization energy (E(2)) from NBO analysis indicates the strength of these intramolecular interactions.

Table 3: NBO Analysis - Second-Order Perturbation Energies (E(2)) for Major Intramolecular Interactions (Illustrative Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π*(C-C aromatic) | 4.8 |

| LP(2) O | σ*(C-C aliphatic) | 2.1 |

| LP(3) F | π*(C-C aromatic) | 1.5 |

Note: Data is illustrative. LP denotes a lone pair. The large π → π interaction indicates significant conjugation between the phenyl ring and the carbonyl group.*

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating the molecule around its single bonds. researchgate.netlibretexts.org This process identifies stable low-energy conformers (minima on the PES) and the energy barriers (transition states) that separate them. youtube.com

For this molecule, key rotations would be around the C-C bonds of the propyl chain. The resulting PES can reveal the most populated conformations at a given temperature and provide insight into the dynamic equilibrium between different shapes. The global minimum on the PES represents the most stable conformation of the molecule. libretexts.org

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior in a more realistic environment, such as in a solvent over time. dovepress.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape and its interactions with surrounding solvent molecules. nih.gov

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal its dynamic conformational changes, the stability of intramolecular interactions, and the formation of intermolecular hydrogen bonds. researchgate.net Analysis of parameters such as the Root Mean Square Deviation (RMSD) and Radial Distribution Function (RDF) can quantify the molecule's structural stability and solvation shell structure, respectively. dovepress.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. utep.edu By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. mdpi.com

For this compound, a likely reaction is the nucleophilic addition to the carbonyl carbon. Computational studies can model this process, for instance, the addition of a hydride ion. DFT calculations can be used to locate the transition state structure and determine the activation energy of the reaction. researchgate.net This information is crucial for understanding the reaction's feasibility, kinetics, and selectivity. researchgate.net The intrinsic reaction coordinate (IRC) can be followed to confirm that the identified transition state correctly connects the reactants and products. mdpi.com

Table 4: Illustrative Energy Profile for a Hypothetical Nucleophilic Addition Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +15.2 |

Note: Data is illustrative for a generic nucleophilic addition to the carbonyl group.

Transition State Analysis in Synthetic Pathways

Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. Identifying and characterizing the TS allows chemists to understand the feasibility of a reaction pathway and the origins of stereoselectivity.

For the synthesis of propiophenone (B1677668) derivatives, computational methods such as Density Functional Theory (DFT) are frequently employed. acs.orgresearchgate.net These calculations can map the potential energy surface of a reaction, locating the structures of reactants, intermediates, products, and the transition states that connect them. Frequency calculations are crucial to confirm the nature of these stationary points; a minimum on the potential energy surface has zero imaginary frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

In reactions analogous to the synthesis of this compound, such as aldol-type reactions, DFT calculations can determine the energy barriers for the formation of different possible stereoisomers. For example, studies on the aldol-Tishchenko reaction of propiophenone-derived sulfinimines have shown that the energy difference between competing transition state barriers can accurately predict the experimentally observed diastereomeric ratio (dr). acs.org By comparing the relative free energies of the transition states, the favored product can be identified. Unfavorable steric interactions or electronic effects within a transition state structure will raise its energy, making the corresponding pathway less likely to occur. acs.orgresearchgate.net

Table 1: Hypothetical Transition State Energy Data for a Key Synthetic Step This table illustrates the type of data generated from a transition state analysis for a hypothetical reaction step in the synthesis of this compound, based on principles from related studies.

| Transition State | Pathway | Relative Free Energy (kcal/mol) | Corresponding Product Diastereomer |

|---|---|---|---|

| TS-1 | Leads to Major Product | 0.0 | (R,R) |

| TS-2 | Leads to Minor Product | +2.1 | (R,S) |

| TS-3 | Alternative Pathway | +5.4 | (S,R) |

Energetics of Key Reaction Steps

For a multi-step synthesis, each intermediate and transition state is computationally optimized to find its lowest energy geometry. The energies of these structures are then used to construct a reaction energy profile. This profile visually represents the energy changes as the reaction progresses from reactants to products, highlighting the rate-determining step—the step with the highest activation barrier. spectral.com

Different levels of theory and basis sets, such as CBS-QB3 or DFT methods like B3LYP, can be used to calculate these energies. spectral.com For instance, in reactions involving bond cleavage and formation, such as the elimination or abstraction reactions that could be part of a synthetic pathway, computational models can predict whether a reaction is exothermic (releases energy) or endothermic (requires energy). spectral.com This information is vital for optimizing reaction conditions like temperature and pressure to favor the desired product formation.

Table 2: Illustrative Energetics for a Postulated Two-Step Synthetic Pathway This table provides an example of energetic data for a hypothetical reaction in the synthesis of this compound, demonstrating key thermodynamic parameters.

| Reaction Step | Description | Activation Energy (kcal/mol) | Enthalpy of Reaction (kcal/mol) |

|---|---|---|---|

| Step 1 | Reactants → Intermediate | 15.5 | +5.0 (Endothermic) |

| Step 2 | Intermediate → Product | 8.2 | -20.7 (Exothermic) |

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations can establish clear relationships between the molecular structure of a compound and its chemical reactivity. By analyzing the electronic properties derived from the molecule's wave function, chemists can predict how it will behave in a chemical reaction. acs.orgresearchgate.net

One of the most common approaches is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is a critical parameter; a small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged reagents. researchgate.netuni-muenchen.de The MEP is calculated at various points around the molecule, representing the force experienced by a positive test charge. preprints.org This potential is then mapped onto the molecule's electron density surface using a color scale.

The resulting MEP map provides an intuitive guide to the molecule's reactive sites:

Negative Regions (Red/Yellow): These areas have an excess of electron density and represent the most attractive sites for electrophilic attack. In this compound, the most negative potential is expected to be located on the oxygen atom of the carbonyl group. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are typically found around hydrogen atoms. preprints.org

Neutral Regions (Green): These areas have a relatively balanced potential.

The MEP map for this compound would clearly illustrate the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen. The fluorine atom, despite its high electronegativity, can exhibit a region of positive potential along the extension of the C-F bond, known as a σ-hole, which can influence intermolecular interactions. researchgate.net MEP analysis is thus an invaluable tool for understanding hydrogen bonding, non-covalent interactions, and the initial steps of a chemical reaction. researchgate.netuni-muenchen.de

Table 3: Predicted Molecular Electrostatic Potential Values at Key Atomic Sites This table presents hypothetical MEP values for this compound, illustrating how MEP mapping quantifies reactivity preferences.

| Atomic Site | Predicted MEP Value (kcal/mol) | Implied Reactivity |

|---|---|---|

| Carbonyl Oxygen | -45.0 | Strong site for electrophilic attack / H-bonding |

| Carbonyl Carbon | +30.0 | Site for nucleophilic attack |

| Fluorine Atom | -15.0 | Moderate electrophilic attraction |

Biological Activity and Mechanistic Investigations of 3 4 Fluorophenyl 2 Methylpropiophenone in Vitro Focus

In Vitro Target Identification Approaches for the Chemical Compound

Identifying the specific molecular targets of a bioactive small molecule is a critical step in understanding its biological effects. nih.gov A variety of in vitro techniques are employed to achieve this, ranging from direct biochemical methods to sophisticated genetic and computational approaches. nih.govbroadinstitute.org

Biochemical Target Identification Methods (e.g., affinity chromatography, chemical proteomics)

Biochemical methods provide a direct means of identifying proteins that physically interact with a small molecule of interest. nih.gov These approaches are foundational in target deconvolution, the process of identifying the molecular targets responsible for an observed phenotypic response. tandfonline.comnih.gov

Affinity Chromatography: This technique remains a cornerstone for target identification. rsc.orgcreative-biolabs.comacs.orgwikipedia.org It involves immobilizing the small molecule (in this case, 3-(4-Fluorophenyl)-2'-methylpropiophenone) onto a solid support to create an "affinity matrix." creative-biolabs.comwikipedia.org A complex mixture of proteins, such as a cell lysate, is then passed over this matrix. creative-biolabs.com Proteins that have a specific affinity for the immobilized compound will bind to it, while non-binding proteins are washed away. creative-biolabs.comwikipedia.org The bound proteins can then be eluted and identified, typically using mass spectrometry. creative-biolabs.com This method is particularly useful for purifying and identifying molecules based on highly specific interactions. creative-biolabs.comwikipedia.org

One of the main challenges in affinity chromatography is the potential for non-specific binding, which can lead to the identification of false-positive targets. rsc.org To address this, various strategies are employed, such as using a non-selective universal coupling method based on photo-affinity reactions, which allows for the immobilization of small molecules without chemical modification. rsc.org

Chemical Proteomics: This field encompasses a range of techniques that utilize chemical probes to study protein function in complex biological systems. tandfonline.comnih.gov Chemical proteomics is a powerful tool for identifying and validating novel drug targets. worldpreclinicalcongress.com Two key approaches within chemical proteomics are activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP). tandfonline.com ABPP uses reactive small-molecule probes to covalently label specific classes of enzymes, while CCCP focuses on identifying the protein partners of a particular bioactive small molecule. tandfonline.com

Compound-centric chemical proteomics often employs affinity-based methods, including affinity chromatography, to isolate and identify the cellular targets of a compound. tandfonline.com This approach allows for the direct analysis of a drug's mechanism of action within the context of the entire proteome of the target cell or tissue. tandfonline.com

| Method | Principle | Advantages | Challenges |

| Affinity Chromatography | Immobilized small molecule captures binding proteins from a lysate. creative-biolabs.comwikipedia.org | Direct identification of interacting proteins. nih.gov | Non-specific binding, potential for compound modification to affect binding. rsc.org |

| Chemical Proteomics (CCCP) | Use of a bioactive small molecule to pull down its protein targets from a proteome. tandfonline.com | Elucidates mechanism of action in a cellular context. tandfonline.com | Requires high-affinity binding for successful enrichment. nih.gov |

Genetic Interaction Profiling for Target Hypothesis Generation

Genetic approaches offer a complementary strategy to biochemical methods for generating hypotheses about a compound's molecular target. nih.govbroadinstitute.org These methods are based on the principle that if a mutation in a specific gene alters the sensitivity of a cell to a particular compound, then the protein product of that gene is likely involved in the compound's mechanism of action. pharmafeatures.com

One powerful technique is the use of RNA interference (RNAi) libraries in conjunction with small-molecule screening. nih.govpharmafeatures.com By systematically knocking down the expression of individual genes, researchers can identify which gene depletions result in a phenotype similar to that induced by the small molecule. nih.gov This can provide strong clues about the compound's target or the pathway it modulates. nih.govpharmafeatures.com

Similarly, genome-wide association studies (GWAS) can be used to identify genetic variants that are associated with a particular disease or trait. annualreviews.org This information can then be used to prioritize potential drug targets. annualreviews.org The Open Targets consortium, for example, integrates data from GWAS, functional genomics, and other sources to build a comprehensive picture of target-disease relationships. annualreviews.org

| Method | Principle | Advantages | Challenges |

| RNA interference (RNAi) Screening | Systematically knocking down genes to identify those that phenocopy or alter sensitivity to the compound. nih.govpharmafeatures.com | Genome-wide analysis, provides functional context. | Off-target effects of RNAi, translating findings from model organisms to humans. pharmafeatures.com |

| Genetic Interaction Mapping | Identifying genes that either enhance or suppress the effects of a small molecule. pharmafeatures.com | Uncovers functional relationships and pathways. | Can be complex to interpret the direct target versus downstream effectors. |

Computational Inference Methods for Target Prediction (e.g., molecular docking, ligand-based approaches)

Computational methods have become indispensable tools for predicting the potential biological targets of small molecules, thereby guiding experimental validation. nih.govresearchgate.net These in silico approaches can be broadly categorized into structure-based and ligand-based methods. iptonline.com

Molecular Docking: This is a structure-based method that predicts the preferred orientation of a small molecule when bound to a protein target. nih.goviptonline.com It requires the three-dimensional structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or predicted using computational modeling. iptonline.com The small molecule, this compound, would be computationally "docked" into the binding sites of a library of protein structures. A scoring function is then used to estimate the binding affinity, and the proteins with the best scores are considered potential targets. iptonline.com

Ligand-Based Approaches: These methods are employed when the 3D structure of the target is unknown. iptonline.com They rely on the principle that molecules with similar structures are likely to have similar biological activities. researchgate.net The chemical structure of this compound would be compared to databases of known bioactive compounds. researchgate.netnih.gov If it is structurally similar to compounds with known targets, it is inferred that it may share those targets. researchgate.net Machine learning algorithms are increasingly being used to develop predictive models based on large datasets of compound-target interactions. mdpi.commdpi.com

| Method | Principle | Advantages | Challenges |

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a protein's 3D structure. nih.goviptonline.com | Provides atomic-level insights into the binding interaction. | Requires a known or accurately predicted protein structure. iptonline.com |

| Ligand-Based Approaches | Infers targets based on the similarity of the query molecule to compounds with known targets. researchgate.netiptonline.com | Does not require a protein structure, computationally efficient. researchgate.netiptonline.com | Limited by the diversity and accuracy of the underlying databases of known ligands. researchgate.net |

In Vitro Enzyme Modulation and Receptor Binding Studies

Once potential targets have been identified, in vitro assays are essential to confirm and characterize the interaction between the small molecule and the target protein. These studies can determine whether the compound inhibits or activates an enzyme, or how tightly it binds to a receptor. worldpreclinicalcongress.com

Enzyme Inhibition/Activation Kinetics (e.g., general propiophenone (B1677668) interactions with enzymes)

Enzyme kinetics studies are fundamental to understanding how a compound modulates the activity of an enzyme. creative-enzymes.com By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound, researchers can determine the nature and potency of the interaction. khanacademy.orgresearchgate.net

For a compound like this compound, which belongs to the propiophenone class of molecules, it is relevant to consider the known interactions of related compounds with enzymes. For instance, studies on the in vitro metabolism of propiophenone have shown that it undergoes reduction to the corresponding alcohol as a major metabolic pathway in liver preparations. nih.gov This suggests that enzymes such as carbonyl reductases could be potential targets. Additionally, propiophenone can undergo aliphatic hydroxylation, indicating interactions with hydroxylase enzymes. nih.gov

In a study of acetophenone (B1666503) derivatives, which are structurally related to propiophenones, compounds were found to be effective inhibitors of enzymes such as α-glycosidase, human carbonic anhydrases I and II, and acetylcholinesterase. nih.gov The inhibitory activity was quantified by determining the Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values. nih.gov

The type of enzyme inhibition can be determined through kinetic experiments. The main types of reversible inhibition are:

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. libretexts.org

Non-competitive inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its activity. khanacademy.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. khanacademy.org

These different modes of inhibition can be distinguished by analyzing plots of reaction velocity versus substrate concentration (Michaelis-Menten plots) or their linear transformations (e.g., Lineweaver-Burk plots). khanacademy.org

| Parameter | Description | Significance |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A measure of the inhibitor's potency. |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | A more fundamental measure of inhibitor affinity than IC50. |

| Vmax | The maximum rate of an enzyme-catalyzed reaction. | Can be affected by non-competitive and uncompetitive inhibitors. |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | Can be affected by competitive and uncompetitive inhibitors. |

Receptor Binding Affinity and Selectivity Assays (in vitro)

Receptor binding assays are used to measure the affinity and selectivity of a compound for a particular receptor. nih.gov These assays are crucial for characterizing the interaction of a ligand with its target and for predicting its potential pharmacological effects. worldpreclinicalcongress.com

A common method is the competitive binding assay, where the compound of interest (e.g., this compound) competes with a radiolabeled ligand of known high affinity for binding to the receptor. nih.govmerckmillipore.com By measuring the displacement of the radioligand at various concentrations of the test compound, an IC50 value can be determined. nih.gov This value can then be used to calculate the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), which are measures of the compound's binding affinity. nih.gov

These assays are typically performed using cell membranes that have been engineered to express the receptor of interest or using purified receptor proteins. merckmillipore.com The results can be used to rank a series of compounds based on their relative binding affinities and to assess their selectivity by testing them against a panel of different receptors. nih.gov

| Assay Type | Principle | Information Gained |

| Saturation Binding | Measures the binding of a radiolabeled ligand to a receptor at various concentrations to determine the total number of receptors (Bmax) and the ligand's dissociation constant (Kd). nih.gov | Receptor density and ligand affinity. |

| Competitive Binding | Measures the ability of an unlabeled compound to displace a radiolabeled ligand from a receptor. nih.govmerckmillipore.com | The relative binding affinity (IC50, Ki) of the unlabeled compound. |

| Kinetic Binding Assays | Measure the rates of association (kon) and dissociation (koff) of a ligand to and from a receptor over time. nih.gov | Detailed information about the binding dynamics. |

In Vitro Cellular Pathway Modulation and Phenotypic Screening

The exploration of the biological effects of novel chemical entities relies heavily on in vitro models to elucidate their mechanisms of action and potential therapeutic applications. For this compound, a comprehensive understanding of its interaction with cellular systems necessitates a multi-faceted approach, encompassing cell-based assays, gene expression profiling, and metabolomic analysis. These techniques collectively provide insights into how the compound modulates cellular pathways and influences cell phenotype.

Cell-based assays are fundamental in determining the biological response to a compound. These assays can range from evaluating general cytotoxicity to probing specific cellular events. For compounds structurally related to this compound, such as fluorinated chalcones and other ketone derivatives, a variety of cell-based assays have been employed to assess their activity.

A primary step often involves cytotoxicity screening against a panel of human cancer cell lines to identify potential anti-proliferative effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to assess cell viability. For instance, studies on fluorinated chalcone (B49325) derivatives have utilized the MTT assay to determine their IC50 values (the concentration at which 50% of cell growth is inhibited) across various cancer cell lines, revealing that the presence and position of the fluorine atom can significantly influence cytotoxic potency. bohrium.comresearchgate.net Similarly, analogs of phenylpironetin, which share a phenyl group that can be substituted (e.g., with fluorine), have been evaluated for their anti-proliferative effects against ovarian cancer cell lines, demonstrating that such substitutions are well-tolerated and can even enhance potency. nih.gov

Beyond general cytotoxicity, cell-based assays can be designed to investigate more specific mechanisms. For example, if a compound is hypothesized to induce apoptosis (programmed cell death), assays that measure caspase activation (e.g., caspase-3/7, -8, -9 assays), DNA fragmentation (e.g., TUNEL assay), or changes in mitochondrial membrane potential can be employed. Research on other ketone-containing compounds has shown that they can induce apoptosis, and the extent of this induction is structure-dependent. kne-publishing.com

The following interactive table summarizes representative cell-based assays that could be applied to assess the biological response to this compound, based on methodologies used for analogous compounds.

| Assay Type | Purpose | Endpoint Measured | Example Application for Analogous Compounds |

|---|---|---|---|

| MTT/XTT Assay | Evaluates cell viability and proliferation | Mitochondrial dehydrogenase activity | Determining IC50 values of fluorinated chalcones against various cancer cell lines. bohrium.comresearchgate.net |

| Caspase-Glo 3/7, 8, 9 Assays | Measures induction of apoptosis | Luminescent signal proportional to caspase activity | Investigating the pro-apoptotic effects of synthetic ketone derivatives in cancer cells. kne-publishing.com |

| Wound Healing/Transwell Migration Assay | Assesses cell migration and invasion | Rate of wound closure or number of migrated cells | Evaluating the anti-metastatic potential of novel synthetic compounds. kne-publishing.com |

| Cell Cycle Analysis (Flow Cytometry) | Determines the effect on cell cycle progression | Distribution of cells in G0/G1, S, and G2/M phases | Identifying cell cycle arrest induced by cytotoxic agents. |

To understand the molecular mechanisms underlying the cellular responses observed in assays, gene expression profiling is a powerful tool. This technique allows for the simultaneous measurement of the expression levels of thousands of genes, providing a global view of the cellular pathways affected by compound treatment. Microarray analysis and RNA sequencing (RNA-Seq) are the predominant technologies used for this purpose.

A hypothetical gene expression study on this compound in a cancer cell line might reveal changes in the expression of genes summarized in the interactive table below.

| Pathway | Potential Upregulated Genes | Potential Downregulated Genes | Implication |

|---|---|---|---|

| Apoptosis | BAX, PUMA, NOXA, p53 | BCL-2, BCL-XL, MCL-1 | Induction of programmed cell death |

| Cell Cycle Control | p21 (CDKN1A), p27 (CDKN1B) | Cyclins (e.g., CCND1), CDKs (e.g., CDK4/6) | Inhibition of cell proliferation through cell cycle arrest |

| Inflammatory Response | IL-6, IL-8, TNF-α | Anti-inflammatory cytokines | Modulation of inflammatory signaling |

| Drug Metabolism | CYP1A1, CYP1B1 | - | Induction of xenobiotic metabolism pathways |

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, provides a functional readout of the cellular state. In vitro metabolomics can reveal how a compound perturbs metabolic pathways, offering insights that are complementary to genomics and proteomics. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to profile the metabolome.

Studies on cathinone (B1664624) derivatives, which share a propiophenone backbone, have utilized in vitro metabolomics to identify key metabolic pathways affected by these compounds. nih.gov Common metabolic alterations observed upon treatment with xenobiotics include changes in energy metabolism (e.g., glycolysis, TCA cycle), amino acid metabolism, and lipid metabolism. For instance, a compound that induces cellular stress might lead to the depletion of glutathione (B108866) and its precursors, indicating an oxidative stress response.

An in vitro metabolomics study of cells treated with this compound could reveal perturbations in several key metabolic pathways, as outlined in the following interactive table.

| Metabolic Pathway | Potential Changes in Metabolite Levels | Biological Interpretation |

|---|---|---|

| Energy Metabolism | Decreased ATP, increased lactate | Inhibition of mitochondrial respiration, shift to glycolysis |

| Amino Acid Metabolism | Alterations in essential and non-essential amino acids | Impact on protein synthesis and cellular building blocks |

| Glutathione Metabolism | Decreased reduced glutathione (GSH), increased oxidized glutathione (GSSG) | Induction of oxidative stress |

| Lipid Metabolism | Changes in fatty acids and phospholipids | Effects on membrane integrity and signaling lipids |

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Effects

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For this compound, SAR studies would involve synthesizing and testing analogs to understand how different functional groups contribute to its in vitro effects.

The substitution of hydrogen with fluorine is a common strategy in drug design due to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon. The introduction of a fluorine atom can influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.

In the context of propiophenone and related structures like chalcones, fluorine substitution has been shown to have a significant impact on in vitro activity. nih.govmdpi.com For example, the position of the fluorine atom on the phenyl ring can dramatically alter the compound's anti-proliferative potency and selectivity against different cancer cell lines. bohrium.com In some cases, fluorination leads to enhanced activity, while in others, it can be detrimental. The 4-fluoro substitution, as seen in this compound, is a common motif in many biologically active compounds. SAR studies on fluorinated chalcones have demonstrated that a 4-fluoro substituent on one of the phenyl rings can be favorable for cytotoxic activity. researchgate.net

The table below summarizes the potential effects of fluorine substitution on the in vitro activity of propiophenone-like scaffolds.

| Property | Effect of Fluorine Substitution | Potential Consequence for In Vitro Activity |

|---|---|---|

| Lipophilicity | Generally increases | Enhanced membrane permeability, potentially leading to increased intracellular concentration. |

| Metabolic Stability | Can block sites of oxidative metabolism | Increased half-life in in vitro systems, leading to more sustained effects. |

| Target Binding | Can alter electronic properties and form specific interactions (e.g., hydrogen bonds, dipole interactions) | May increase or decrease binding affinity and selectivity for the biological target. |

The propiophenone scaffold consists of a phenyl group attached to a propanone chain. Modifications to both the alkyl chain and the phenyl rings can provide valuable SAR insights.

Alkyl Chain: The length, branching, and rigidity of the alkyl chain can influence how a molecule fits into a binding pocket. In some classes of compounds, extending or shortening the alkyl chain can modulate activity. For instance, in arylpropyl sulfonamides, the length of the alkyl chain was found to be important for cytotoxic activity. nih.gov For this compound, the ethyl group of the propiophenone core could be modified to explore its impact on activity.

Phenyl Substituents: The nature and position of substituents on the phenyl rings are critical determinants of biological activity. In this compound, we have a 4-fluorophenyl group and a 2'-methylphenyl (o-tolyl) group. The 2'-methyl group introduces steric bulk and alters the electronic properties of the adjacent phenyl ring. Its position ortho to the carbonyl group can influence the conformation of the molecule, which may affect its interaction with a target protein. SAR studies on related ketones have shown that methyl substitution on the phenyl ring can either increase or decrease cytotoxicity depending on the specific compound and cell line. nih.gov

The following interactive table illustrates how modifications to the alkyl chain and phenyl substituents of a propiophenone scaffold could influence target interaction, based on general SAR principles.

| Structural Modification | Potential Impact on Target Interaction | Example from Related Compound Classes |

|---|---|---|

| Alkyl chain length (e.g., replacing ethyl with methyl or propyl) | May improve or disrupt hydrophobic interactions within the binding site. | In some series, longer alkyl chains enhance cytotoxic activity. nih.gov |

| Position of methyl group on the phenyl ring (e.g., 3'- or 4'-methyl) | Alters steric hindrance and electronic distribution, potentially affecting binding orientation and affinity. | The position of substituents on phenyl rings of chalcones significantly impacts their biological efficacy. researchgate.net |

| Nature of substituent on the phenyl ring (e.g., replacing methyl with methoxy (B1213986) or chloro) | Modifies electronic and steric properties, influencing hydrogen bonding and other non-covalent interactions. | Different substituents on the phenyl ring of ketone derivatives lead to varied biological activities. |

Comparative In Vitro Biological Studies with Related Propiophenone Analogues

While direct in vitro biological studies on this compound are not extensively available in publicly accessible literature, a comparative analysis can be inferred from research on structurally related propiophenone and acetophenone analogues. The biological activity of such compounds is significantly influenced by the nature and position of substituents on the aromatic rings and the propiophenone backbone. This section will explore the potential in vitro effects of the 4-fluoro and 2'-methyl substitutions by examining structure-activity relationships (SAR) established for similar chemical scaffolds.

The introduction of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's biological profile. Fluorine's high electronegativity and relatively small size can alter properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. ucd.ie For instance, the presence of a C6-fluoro group in fluoroquinolone antibiotics enhances their activity through increased DNA gyrase inhibition and better cell penetration compared to their non-fluorinated counterparts. ucd.ie In the context of propiophenone, a 4-fluoro substitution on the phenyl ring is anticipated to influence its electronic properties, potentially affecting its interaction with receptors or enzymes. Studies on other scaffolds have shown that halogen substituents at the para-position of a phenyl ring can lead to high pharmacological activity. nih.gov

The position of the methyl group on the propiophenone structure is also a critical determinant of biological activity. Research on various acetophenone derivatives has demonstrated that the location and number of methyl groups can significantly impact their efficacy in different biological assays. For example, in a study comparing the phytotoxicity of propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone, the substitution pattern was shown to directly influence the inhibitory effects on germination and growth of different plant species. This highlights the importance of the steric and electronic effects of the methyl substituent.

To illustrate the influence of substitutions on the biological activity of the propiophenone scaffold, the following table summarizes findings from related compounds. It is important to note that these are not direct comparisons with this compound but serve to provide a basis for understanding potential structure-activity relationships.

| Compound/Analogue Class | Substitution | Observed In Vitro Effect | Reference |

| Fluoroquinolones | C6-Fluoro group | Enhanced DNA gyrase inhibition and cell penetration | ucd.ie |

| Nonsteroidal Androgen Receptor Ligands | Electron-withdrawing substituents at para- and meta-positions | Highest AR binding affinity | nih.gov |

| Nonsteroidal Androgen Receptor Ligands | Substituents at the ortho-position | Poor pharmacological activity | nih.gov |

Based on these general principles from related compound classes, it can be hypothesized that the 4-fluoro group in this compound would likely enhance its biological activity profile compared to an unsubstituted propiophenone, potentially through improved membrane permeability or target binding. The 2'-methyl group, being in the ortho position of the second phenyl ring, might introduce steric hindrance that could either positively or negatively affect binding to a specific biological target, depending on the target's architecture. nih.gov Without direct experimental data, these comparisons remain speculative but are grounded in established principles of medicinal chemistry and structure-activity relationship studies of analogous compounds.

In Vitro Metabolic Fate and Biotransformation of 3 4 Fluorophenyl 2 Methylpropiophenone

In Vitro Metabolic Stability Assessment

Metabolic stability assays are fundamental in predicting a compound's persistence in the body. mercell.com These in vitro tests measure the rate at which a compound is broken down by metabolic enzymes, typically found in the liver. evotec.com The primary systems for this assessment are liver microsomes and hepatocytes, which contain the enzymes responsible for the majority of drug metabolism. news-medical.netcreative-bioarray.com